molecular formula C24H26N2O3 B2452215 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478078-70-5

4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2452215
CAS No.: 478078-70-5
M. Wt: 390.483
InChI Key: WITPIFULGGFWOL-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a tert-butylbenzoyl group and a methoxyphenylmethyl group attached to a pyrrole ring

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-24(2,3)19-9-7-17(8-10-19)22(27)18-13-21(25-15-18)23(28)26-14-16-5-11-20(29-4)12-6-16/h5-13,15,25H,14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITPIFULGGFWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic molecule with a complex structure that includes a pyrrole ring and various functional groups. This unique configuration suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The biological activity of this compound is of significant interest due to its structural similarity to other biologically active pyrrole derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O3, indicating the presence of a tert-butyl group, a methoxyphenyl group, and a carboxamide functionality. The pyrrole ring contributes to its reactivity and potential interactions with biological targets. The presence of the tert-butyl and methoxy groups can enhance solubility and modulate electronic properties, which may influence its biological activity.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted that pyrrole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. Compounds similar to This compound have been shown to induce apoptosis in cancer cells through the modulation of protein kinases involved in cell survival pathways .
  • Anti-Tuberculosis Activity :
    • Another research focused on pyrrole-2-carboxamides demonstrated potent anti-TB activity (minimum inhibitory concentration (MIC) < 0.016 μg/mL) against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship studies indicated that bulky substituents on the carboxamide significantly enhanced the biological efficacy .
  • Enzyme Inhibition :
    • Pyrrole-based compounds have been identified as effective inhibitors of MmpL3, a target for tuberculosis treatment. The binding affinity and interaction mechanisms were elucidated through structural studies, suggesting that modifications similar to those found in This compound could lead to improved potency against this target .

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically involve:

  • Molecular Docking : To predict binding affinities and interaction modes with target proteins.
  • Biological Assays : To evaluate cytotoxicity and efficacy against specific cell lines or pathogens.

Comparative Analysis

The following table summarizes the biological activities of structurally related pyrrole compounds:

CompoundActivity TypeMIC (µg/mL)Notes
4-(4-tert-butylbenzoyl)-N-(phenyl)-1H-pyrrole-2-carboxamideAnticancerNot specifiedInduces apoptosis in cancer cells
Pyrrole-2-carboxamide derivativeAnti-TB< 0.016Effective against drug-resistant strains
Pyrrole-based enzyme inhibitorsEnzyme InhibitionNot specifiedTargets MmpL3 for tuberculosis treatment

Q & A

Q. Yield Optimization Strategies :

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .
  • Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) improves purity .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side products in acylation steps .

Advanced: How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, narrowing optimal reaction conditions .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs), prioritizing derivatives with high binding affinity .
  • Machine Learning : Train models on PubChem bioassay data to correlate structural features (e.g., logP, polar surface area) with activity .

Q. Example Workflow :

Generate derivative libraries using combinatorial chemistry software (e.g., ChemAxon).

Screen for ADMET properties with tools like SwissADME.

Validate top candidates via in vitro assays .

Basic: What spectroscopic techniques are critical for structural confirmation?

Q. Key Techniques :

Method Purpose Reference
¹H/¹³C NMR Confirm substituent positions and purity
XRD Resolve crystal structure and stereochemistry
HPLC-MS Verify molecular weight and detect impurities

Q. Procedure :

  • For XRD, grow single crystals via slow evaporation in EtOH/CHCl₃. Refine data with SHELXL .
  • Assign NMR peaks using DEPT-135 and COSY for complex splitting patterns .

Advanced: How to resolve contradictions in bioactivity data across assay conditions?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
    • Normalize data to internal standards (e.g., β-actin for Western blots).
  • Statistical Analysis :
    • Apply ANOVA to identify outliers caused by variable pH, temperature, or solvent (DMSO vs. saline) .
    • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Aggregate PubChem and ChEMBL data to identify trends in IC₅₀ variability .

Basic: How do substituents (tert-butyl, methoxy) influence physicochemical properties?

Q. Analysis Framework :

Lipophilicity (logP) : The tert-butyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility. Calculate via ChemDraw .

Electron Effects : The methoxy group donates electrons via resonance, altering aromatic reactivity in electrophilic substitutions .

Steric Hindrance : tert-butyl may impede binding to sterically sensitive targets (e.g., enzyme active sites) .

Q. Experimental Validation :

  • Measure solubility in PBS/DMSO and logP via shake-flask method .
  • Compare reaction kinetics (e.g., acylation rates) with/without substituents .

Advanced: Strategies for enantioselective synthesis of chiral analogs

Methodological Answer:

  • Chiral Catalysts : Use BINOL-derived phosphoric acids or Ru-based catalysts for asymmetric hydrogenation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
  • Analytical Chiral HPLC : Confirm enantiopurity with Chiralpak columns and polarimetric detection .

Q. Case Study :

  • For piperazine-containing analogs, tert-butoxycarbonyl (Boc) protection enables stereocontrol during carboxamide formation .

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